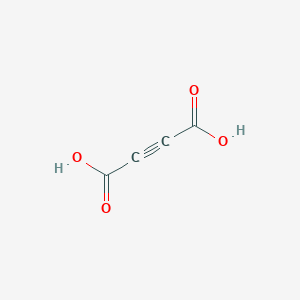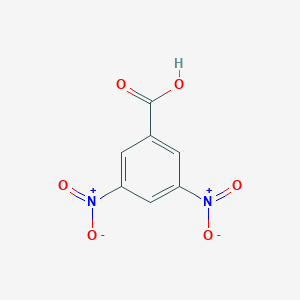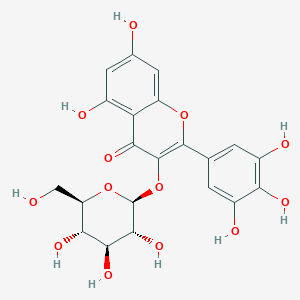
4-isopropil-1H-pirazol
Descripción general
Descripción
4-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles, including 4-isopropyl-1H-pyrazole, are often used as building blocks for more complex heterocyclic systems with significant relevance in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
4-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: 4-isopropyl-1H-pyrazole is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
4-Isopropyl-1H-pyrazole is a complex organic compound that interacts with various targets. Pyrazole derivatives have been known to interact withEstrogen receptor alpha and Estrogen receptor beta . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
It’s known that pyrazole derivatives can inhibit the activity of certain enzymes, such asphosphodiesterase 10A and histone lysine demethylase families (KDM4 and KDM5) . This inhibition can lead to changes in cellular processes, including gene expression and signal transduction .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given the potential targets and mode of action, it can be inferred that this compound may influence cellular proliferation and differentiation, gene expression, and signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of organic compounds like 4-isopropyl-1h-pyrazole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through nucleophilic addition, followed by intramolecular cyclization to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of 4-isopropyl-1H-pyrazole may involve the use of catalytic systems to enhance reaction efficiency and yield. For example, the use of transition-metal catalysts or photoredox reactions can facilitate the synthesis of pyrazole derivatives. Additionally, one-pot multicomponent processes and green chemistry approaches, such as the use of water or environmentally friendly solvents, are employed to optimize production .
Análisis De Reacciones Químicas
Types of Reactions
4-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of 4-isopropyl-1H-pyrazole can yield corresponding hydrazines or amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazines, amines.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-1H-pyrazole
- 4-ethyl-1H-pyrazole
- 4-tert-butyl-1H-pyrazole
Comparison
4-isopropyl-1H-pyrazole is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to 4-methyl-1H-pyrazole and 4-ethyl-1H-pyrazole, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets. This uniqueness makes 4-isopropyl-1H-pyrazole a valuable compound for specific applications in medicinal chemistry and industrial processes .
Propiedades
IUPAC Name |
4-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBISZHWMJNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602079 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13753-53-2 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)




